1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline
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Overview
Description
1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline is an organic compound that belongs to the class of tetrahydroquinolines This compound is characterized by the presence of a 3-chloropropanoyl group attached to the nitrogen atom of the tetrahydroquinoline ring
Preparation Methods
The synthesis of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline typically involves the acylation of 1,2,3,4-tetrahydroquinoline with 3-chloropropionyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
1,2,3,4-Tetrahydroquinoline+3-Chloropropionyl chloride→this compound+HCl
Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. For example, the use of microwave-assisted synthesis has been reported to enhance reaction rates and yields .
Chemical Reactions Analysis
1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 3-chloropropanoyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group in the 3-chloropropanoyl moiety can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Oxidation: The tetrahydroquinoline ring can be oxidized to form quinoline derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Common reagents and conditions used in these reactions include bases like sodium hydroxide for nucleophilic substitution, lithium aluminum hydride for reduction, and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties, including anticonvulsant and anticancer activities.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds, such as:
3-Chloropropionyl chloride: Used as a reagent in the synthesis of various acylated compounds.
1,2,3,4-Tetrahydroquinoline: The parent compound without the 3-chloropropanoyl group.
3-Chloropropionic acid: A related compound with similar reactivity but different applications.
The uniqueness of this compound lies in its specific structure, which combines the properties of both the tetrahydroquinoline ring and the 3-chloropropanoyl group, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
3-chloro-1-(3,4-dihydro-2H-quinolin-1-yl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c13-8-7-12(15)14-9-3-5-10-4-1-2-6-11(10)14/h1-2,4,6H,3,5,7-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STUVQWRFSPZHGV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90979736 |
Source
|
Record name | 3-Chloro-1-(3,4-dihydroquinolin-1(2H)-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90979736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91494-44-9, 6351-45-7 |
Source
|
Record name | 3-Chloro-1-(3,4-dihydro-1(2H)-quinolinyl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91494-44-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-1-(3,4-dihydroquinolin-1(2H)-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90979736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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